

Core Properties of 3-Fluoro-4-methoxybenzoyl Chloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Fluoro-4-methoxybenzoyl
chloride

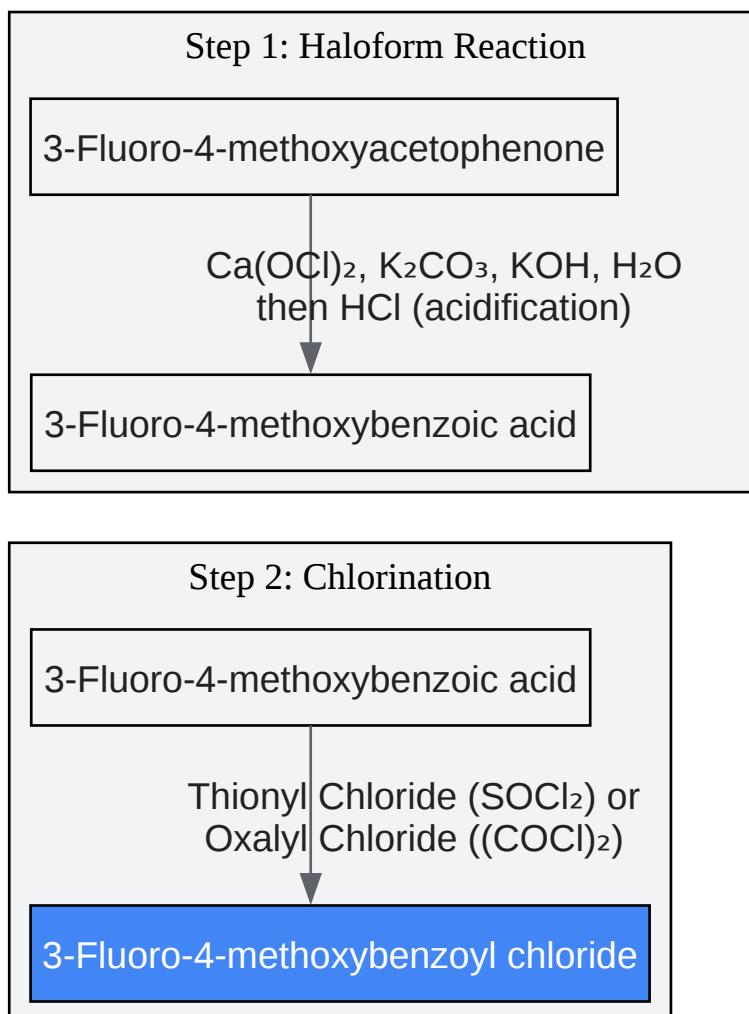
Cat. No.: B1306104

[Get Quote](#)

3-Fluoro-4-methoxybenzoyl chloride is a solid organic compound valued for its role as a versatile acylating agent and a precursor in the synthesis of complex molecules. The presence of both a fluorine atom and a methoxy group on the benzoyl ring influences its reactivity and the pharmacological properties of its derivatives.

Physicochemical Data

The fundamental properties of **3-Fluoro-4-methoxybenzoyl chloride** are summarized in the table below for easy reference. These values have been aggregated from various chemical suppliers and databases.


Property	Value	Citations
Molecular Weight	188.58 g/mol	[1] [2]
Molecular Formula	C ₈ H ₆ ClFO ₂	[1] [2]
CAS Number	3907-15-1	[2]
Appearance	Solid	[2]
Melting Point	68-71 °C	[3]
Boiling Point	267.3 °C at 760 mmHg	[3]
Density	1.309 g/cm ³	[3]
InChI Key	LOSBAHQDKBWMBY- UHFFFAOYSA-N	[2]
Canonical SMILES	COC1=CC=C(C=C1F)C(=O)Cl	

Synthesis and Experimental Protocols

The preparation of **3-Fluoro-4-methoxybenzoyl chloride** can be achieved from its corresponding benzoic acid, which itself can be synthesized from commercially available precursors. The following sections detail a common synthetic route.

Synthesis Workflow

The diagram below illustrates a typical multi-step synthesis beginning from 3-fluoro-4-methoxyacetophenone. This process involves a haloform reaction to create the carboxylic acid, followed by chlorination to yield the final acyl chloride.

[Click to download full resolution via product page](#)

Caption: General synthesis pathway for **3-Fluoro-4-methoxybenzoyl chloride**.

Experimental Protocol: Synthesis from 3-Fluoro-4-methoxybenzoic Acid

This protocol describes the conversion of the carboxylic acid to the acyl chloride, a common laboratory and industrial procedure. The precursor, 3-Fluoro-4-methoxybenzoic acid, can be synthesized as described in the literature.

Materials:

- 3-Fluoro-4-methoxybenzoic acid

- Thionyl chloride (SOCl_2) or Oxalyl chloride ($(\text{COCl})_2$)
- Anhydrous Dichloromethane (DCM) or another suitable inert solvent
- N,N-Dimethylformamide (DMF) (catalytic amount)
- Round-bottom flask with a reflux condenser and drying tube
- Stirring apparatus (magnetic stirrer)
- Heating mantle

Procedure:

- In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 3-Fluoro-4-methoxybenzoic acid in anhydrous DCM.
- Add a catalytic amount of DMF (e.g., 1-2 drops).
- Slowly add an excess (typically 1.5 to 2.0 molar equivalents) of thionyl chloride or oxalyl chloride to the stirred suspension at room temperature. The addition may be performed at 0 °C to control the initial reaction.
- After the addition is complete, gently heat the mixture to reflux and maintain for 1-3 hours, or until the reaction is complete (cessation of gas evolution and dissolution of the solid). Reaction progress can be monitored by TLC.
- Once the reaction is complete, allow the mixture to cool to room temperature.
- Remove the solvent and excess reagent under reduced pressure using a rotary evaporator. Care must be taken as the excess chlorinating agent is corrosive.
- The resulting crude **3-Fluoro-4-methoxybenzoyl chloride** can be used directly for subsequent reactions or purified by vacuum distillation if required.

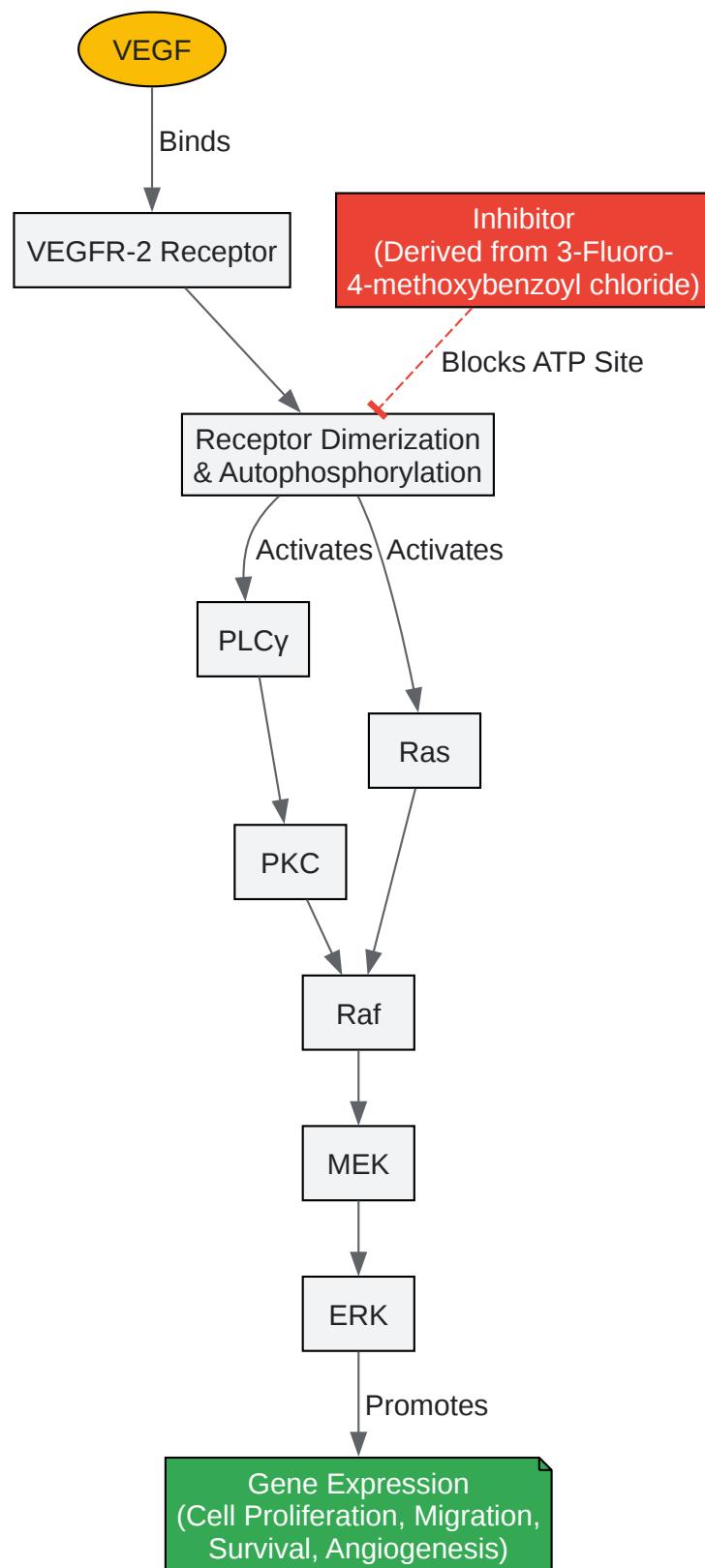
Applications in Drug Discovery and Medicinal Chemistry

3-Fluoro-4-methoxybenzoyl chloride is a valuable building block for creating a diverse range of biologically active molecules.^[4] Its utility spans the synthesis of agrochemicals and, most notably, pharmaceuticals for conditions including neurological and cardiovascular diseases.^[4] A primary application is in the synthesis of kinase inhibitors for cancer therapy.

Role as a Versatile Chemical Intermediate

The reactivity of the acyl chloride group allows for facile amide and ester bond formation, making it an ideal synthon for introducing the 3-fluoro-4-methoxyphenyl moiety into larger, more complex molecules. This versatility allows it to serve as a precursor to various classes of therapeutic agents.

[Click to download full resolution via product page](#)


Caption: Role as a building block for diverse bioactive molecules.

Application in the Synthesis of Kinase Inhibitors

The 3-fluoro-4-methoxyphenyl group is a key structural motif in several potent enzyme inhibitors. Notably, related structures are integral to certain Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors, which are critical targets in oncology.^{[5][6][7]} Gefitinib, a first-generation EGFR inhibitor, features a quinazoline core that can be synthesized using precursors derived from 3-fluoro-4-methoxybenzoic acid.^{[5][8]}

Target Signaling Pathway: VEGFR-2 in Angiogenesis

VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels—a process critical for tumor growth and metastasis.^[7] Inhibitors that block the ATP-binding site of VEGFR-2 prevent its activation and downstream signaling, thereby inhibiting angiogenesis.

[Click to download full resolution via product page](#)

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

Conclusion

3-Fluoro-4-methoxybenzoyl chloride is a high-value chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its defined physicochemical properties and established synthetic routes make it a reliable building block for researchers. Its most impactful role is in medicinal chemistry, where it serves as a key precursor for the synthesis of sophisticated therapeutic agents, including potent kinase inhibitors that target fundamental cancer signaling pathways. The continued exploration of derivatives based on this scaffold holds promise for the development of next-generation targeted therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Fluoro-4-methoxybenzoyl chloride | C8H6ClF02 | CID 2779255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-FLUORO-4-METHOXYBENZOYL CHLORIDE | CymitQuimica [cymitquimica.com]
- 3. Design, synthesis, and evaluation of dual EGFR/AURKB inhibitors as anticancer agents for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Core Properties of 3-Fluoro-4-methoxybenzoyl Chloride]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1306104#3-fluoro-4-methoxybenzoyl-chloride-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com